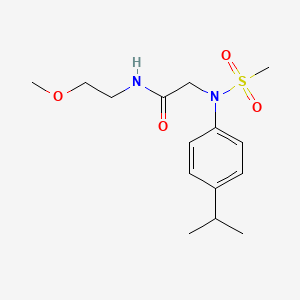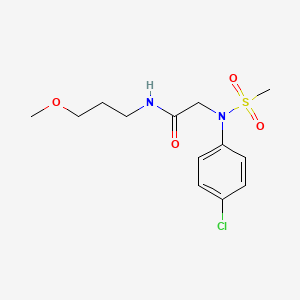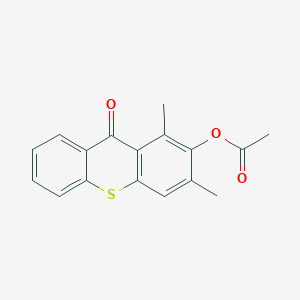
N~2~-(4-isopropylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-isopropylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide, also known as compound A, is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. In
Mecanismo De Acción
Compound A exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory mediators. By inhibiting COX-2, N~2~-(4-isopropylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide A reduces inflammation and pain. Additionally, N~2~-(4-isopropylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide A has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising anti-cancer agent.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory, analgesic, and anti-cancer activities, N~2~-(4-isopropylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide A has been shown to modulate various biochemical and physiological processes. For example, it has been shown to inhibit the production of reactive oxygen species (ROS), which are known to contribute to the development of various diseases. Additionally, N~2~-(4-isopropylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide A has been shown to modulate the activity of various signaling pathways, including the MAPK and NF-κB pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N~2~-(4-isopropylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide A in lab experiments is its potent pharmacological activity, which makes it a valuable tool for studying various biological processes. Additionally, its synthetic nature allows for easy modification of its chemical structure, which can be used to optimize its pharmacological properties.
However, one of the limitations of using N~2~-(4-isopropylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide A in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, its potent pharmacological activity can also make it difficult to distinguish between its specific effects and non-specific effects.
Direcciones Futuras
There are several future directions for research on N~2~-(4-isopropylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide A. One potential direction is to further explore its anti-cancer activity and its potential use as a chemotherapeutic agent. Another potential direction is to investigate its potential as a neuroprotective agent, as it has been shown to modulate various signaling pathways that are involved in neuronal function. Additionally, further optimization of its chemical structure may lead to the development of more potent and selective N~2~-(4-isopropylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamides with improved pharmacological properties.
Métodos De Síntesis
Compound A can be synthesized by reacting N-(4-isopropylphenyl)glycine with methylsulfonyl chloride, followed by reaction with 2-methoxyethylamine. The final product is obtained through recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Compound A has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent anti-inflammatory, analgesic, and anti-cancer activities in preclinical studies.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-12(2)13-5-7-14(8-6-13)17(22(4,19)20)11-15(18)16-9-10-21-3/h5-8,12H,9-11H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGIGGPSQQAFGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)NCCOC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2,4-dimethoxyphenyl)thiourea](/img/structure/B4891883.png)
![1-(2-methoxybenzyl)-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4891893.png)
![N-{2-[(4-benzyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}propanamide](/img/structure/B4891911.png)
![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-[2-(2-furyl)ethyl]-2-pyridinamine](/img/structure/B4891920.png)
![N-(2-furylmethyl)-2-(3-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B4891933.png)
![N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4891941.png)
![(1-{1-[4-(1H-pyrazol-1-ylmethyl)benzyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B4891950.png)


![N~1~-(2,3-dichlorophenyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4891968.png)
![7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-(dimethylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4891969.png)
![5-{2-[(4-iodobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4891975.png)
![ethyl N-(4-{[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoyl)-4-nitrophenylalaninate](/img/structure/B4891977.png)
![2-[(cyanomethyl)thio]-4-(4-ethoxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4891985.png)